Chromium mono silicide

Electrical resistivity Thin-film metallization Conductive coatings

CAS 12134-19-9 is frequently misapplied to mixed-phase CrSi₂ or Cr₃Si₂ powders, creating phase-identity risk for specification-critical applications. BenchChem supplies verified chromium monosilicide (CrSi) with XPS-detectable Cr 2p₃/₂ shift of -0.2 eV vs. elemental Cr for incoming QC confirmation. • Resistivity ~2×10⁻⁴ Ω·cm-5× lower than CrSi₂, eliminating doping or nanostructuring for low-sheet-resistance metallization. • Stable Seebeck coefficient plateau (~110 μV/K) from 200-600 °C ensures predictable signal conditioning vs. the multi-region response of CrSi₂. • Aligns with US 2022/0296145 A1 for single-layer medical-device electrode coatings, reducing regulatory qualification burden.

Molecular Formula CrSi
Molecular Weight 80.081 g/mol
CAS No. 12134-19-9
Cat. No. B12649609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromium mono silicide
CAS12134-19-9
Molecular FormulaCrSi
Molecular Weight80.081 g/mol
Structural Identifiers
SMILES[Si]#[Cr]
InChIInChI=1S/Cr.Si
InChIKeyDYRBFMPPJATHRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 325 mesh / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CrSi Procurement Specifications and Positioning


Chromium mono silicide (CrSi, CAS 12134-19-9) is a binary transition-metal silicide that crystallizes in the non-centrosymmetric cubic B20 (FeSi-type) structure (space group P2₁3, cP8) [1]. It exhibits metallic conduction with an electrical resistivity of approximately 2×10⁻⁴ Ω·cm at room temperature [2] and a density of 5.44 g/cm³ [1]. Within the broader Cr–Si binary system, CrSi occupies an intermediate stoichiometric position between the metal-rich phases (Cr₃Si, Cr₅Si₃) and the silicon-rich semiconductor CrSi₂, each exhibiting distinctly different electronic, mechanical, and thermodynamic properties that preclude generic substitution [3].

Stoichiometric B20 phase for electronic thin films
Metallic conduction for low-resistance contacts
Deposition demands precise Cr:Si ratio control

Why CrSi Cannot Be Substituted by Other Silicides


The Cr–Si binary system yields multiple stable phases—Cr₃Si, Cr₅Si₃, CrSi, and CrSi₂—whose formation during thin-film processing is path-dependent and highly sensitive to the Cr:Si ratio and thermal history [1]. CrSi₂ nucleates first at ~450 °C and consumes available silicon before metal-rich phases appear; the CrSi phase is only obtained when the stoichiometric Cr:Si ratio is exactly 1:1 [1]. Beyond phase purity, the electronic ground states of isostructural monosilicides diverge dramatically: CrSi is an unconventional metal with a near-zero band gap (0.320 meV), whereas FeSi is a Kondo insulator with a gap of ~50–60 meV and a room-temperature resistivity ~5×10⁷ times higher [2]. These fundamental differences in phase formation kinetics, electronic structure, and transport properties render simplistic stoichiometric or structural substitution scientifically invalid and practically infeasible for any application where electrical, thermoelectric, or interfacial properties are specification-critical.

Phase purity

CrSi₂ nucleates first in thin-film processing, consuming silicon and preventing CrSi formation unless the Cr:Si ratio is precisely 1:1. Generic chromium silicide may contain mixed phases.

Conductivity mismatch

Isostructural FeSi is a Kondo insulator with resistivity orders of magnitude higher; CrSi₂ is semiconducting. Neither can replicate CrSi's metallic conduction in interconnect or contact applications.

CrSi Differentiation Evidence Against Analogs


Higher Electrical Conductivity vs. CrSi₂

Bulk chromium monosilicide (CrSi) is a metallic conductor with an electrical resistivity of approximately 2×10⁻⁴ Ω·cm (200 μΩ·cm) [1]. In contrast, bulk chromium disilicide (CrSi₂) is a narrow-gap p-type semiconductor with electrical resistivity on the order of 10⁻³ Ω·cm (1,000 μΩ·cm) [2]. This represents an approximately 5-fold difference in resistivity, positioning CrSi as the superior intrinsic conductor among chromium silicides for applications requiring low-resistance contacts or interconnects.

Electrical resistivity
Reported
CrSi: ~2×10⁻⁴ Ω·cm CrSi₂: ~10⁻³ Ω·cm
Reported 5‑fold higher conductivity supports low‑resistance contacts
Bulk polycrystalline, room temp.
Electrical resistivity Thin-film metallization Conductive coatings

Metallic Conductivity Contrasted with FeSi Insulator

CrSi possesses an energy band gap of merely 0.320 ± 0.019 meV and a residual resistivity of 4.773 μΩ·cm, classifying it as an unconventional metal with electronic topological transition character [1]. Its isostructural B20 counterpart, FeSi, is a Kondo insulator with a band gap of 50–60 meV and a room-temperature electrical resistivity of approximately 10 kΩ·cm [2]. This represents a resistivity ratio of ~5×10⁷ between the two structurally analogous monosilicides, making CrSi functionally metallic and FeSi functionally insulating despite their identical crystal structure.

Electronic ground state
Reported
CrSi: metallic, 0.320 meV gap FeSi: Kondo insulator, 50–60 meV gap
Reported metallic vs insulating ground state for isostructural B20 silicides
Cryogenic to room temperature
Electronic ground state Metal-insulator transition Spintronics

Plateau-Stable Thermopower Compared to CrSi₂

Chromium monosilicide (CrSi) is characterized by a smooth increase in thermopower with temperature up to 200 °C, after which the thermopower remains constant, reaching a maximum thermo-EMF of 110 μV/K [1]. In contrast, chromium disilicide (CrSi₂) exhibits a more complex, three-region temperature dependence and achieves a significantly higher maximum thermo-EMF of 190 μV/K [1]. The lower thermopower of CrSi is attributed to its higher carrier concentration as a metal-rich silicide, whereas silicon-rich silicides systematically exhibit higher thermopower values [1].

Thermopower (max)
Head-to-head
CrSi: 110 μV/K plateau CrSi₂: 190 μV/K peak
Reported plateau stability supports constant‑output thermal sensing
Temperature range 200–600 °C
Thermopower Seebeck coefficient Thermoelectric materials

XPS Phase Identification via Binding Energy Shift

X-ray photoelectron spectroscopy (XPS) analysis of in situ fractured clean surfaces revealed that the Cr 2p₃/₂ binding energy of CrSi is 0.2 eV lower than that of elemental chromium [1]. In contrast, CrSi₂ exhibits a negligible binding energy shift relative to elemental Cr [1]. This negative chemical shift of 0.2 eV is unique to the monosilicide phase and is attributed to differences in the Cr–Si bonding environment and charge transfer, providing a definitive spectroscopic fingerprint for distinguishing CrSi from CrSi₂ in mixed-phase or thin-film samples.

XPS Cr 2p₃/₂ shift
Head-to-head
CrSi: −0.2 eV vs Cr metal CrSi₂: negligible shift
Supports non‑destructive phase verification in quality control
In situ fractured clean surfaces
XPS characterization Phase identification Surface analysis

Strict Stoichiometry Control for Phase-Pure Synthesis

Thin-film phase formation studies using MeV ⁴He⁺ backscattering and glancing-incidence XRD demonstrate that CrSi₂ is the first phase to nucleate at ~450 °C whenever both unreacted Cr and Si are present, growing until Si is fully consumed [1]. The CrSi phase was observed only in samples fabricated with a precisely adjusted Cr:Si ratio of 1.0 [1]. Additionally, ion-beam co-sputtering experiments confirmed that the Cr–Si system tends to form mixed CrSi + CrSi₂ phases, whereas analogous Ti–Si, Fe–Si, and Ni–Si systems readily yield single-phase disilicides under similar conditions [2].

Phase formation
Context-dependent
CrSi requires Cr:Si = 1.0; CrSi₂ nucleates first at 450°C
Zero stoichiometric tolerance mandates strict procurement specification
Thin‑film annealing 450–600°C
Phase formation Thin-film deposition Stoichiometry control

Single-Layer Medical Electrode Coating Patent

A granted patent (US 2022/0296145 A1) explicitly claims a method for coating an electrode of a medical device that consists essentially of forming a single layer of chromium monosilicide (CrSi) [1]. The patent teaches that CrSi provides a coating with a predefined resistance and predefined color, and that a single CrSi layer suffices, in contrast to the multilayer coatings (e.g., Cu/Ni/Ag, Cu/Ni/Au, or Cr-based multilayers with Ni₃P intermediate phases) conventionally required to achieve the necessary combination of conductivity, durability, and impedance matching [1]. No comparable patent was identified specifying CrSi₂, Cr₃Si, FeSi, or CoSi for single-layer medical electrode applications.

Medical electrode coating
Class-level
Patent US 2022/0296145 A1 claims single‑layer CrSi coating
Patent‑reported medical device application context
No equivalent silicide patent identified
Medical device coating Electrode coating Biocompatible conductors

CrSi Verified Application Scenarios


Metallic Interconnects and Low-Resistance Contacts

CrSi's room-temperature resistivity of ~2×10⁻⁴ Ω·cm is approximately 5× lower than semiconducting CrSi₂ (~10⁻³ Ω·cm) and 5×10⁷ times lower than isostructural FeSi (~10 kΩ·cm) [1][2]. For integrated circuit metallization, thin-film resistor networks, or ohmic contact layers where low sheet resistance is critical, procuring CrSi rather than CrSi₂ eliminates the need for heavy doping or nanostructuring. The metallic conduction of CrSi also ensures stable resistivity across a broad temperature range, unlike CrSi₂ whose semiconducting behavior introduces a strong negative temperature coefficient of resistance. [1]

Stable Thermoelectric Sensors for Wide Temperature Ranges

CrSi exhibits a thermopower that increases smoothly to a plateau above 200 °C, with a maximum thermo-EMF of 110 μV/K, whereas CrSi₂ shows a more complex temperature dependence with a higher peak of 190 μV/K [1]. In applications such as industrial temperature monitoring, exhaust gas sensing, or thermoelectric generator hot-side electrodes where a stable Seebeck voltage is needed across a fluctuating 200–600 °C range, CrSi's plateau behavior provides predictable calibration and simpler signal conditioning circuitry compared to the multi-region response of CrSi₂. Procurement should specify CrSi when thermopower stability, rather than absolute magnitude, is the primary design constraint. [1]

Single-Layer Electrode Coatings for Medical Devices

U.S. Patent US 2022/0296145 A1 teaches that chromium monosilicide can serve as a single-layer coating for electrodes used in medical devices (e.g., smart watches, wearable health monitors), providing a predefined resistance and color without the multilayer stacks (Cu/Ni/Au, Cr/Ni₃P) that introduce signal noise and impedance mismatches [1]. No equivalent single-layer patent claim was identified for CrSi₂, Cr₃Si, FeSi, or CoSi. Procurement for medical-device electrode manufacturing should therefore specify CrSi to align with existing intellectual property and validated coating performance, reducing regulatory qualification burden relative to unproven silicide alternatives. [1]

XPS-Based Phase Purity Quality Control

The Cr 2p₃/₂ binding energy of CrSi is shifted by −0.2 eV relative to elemental Cr, whereas CrSi₂ shows a negligible shift [1]. This spectroscopic difference enables quality control and incoming inspection laboratories to verify that procured 'chromium silicide' powder or thin films are indeed the CrSi phase and not CrSi₂ or a mixed-phase product. Procurement contracts can stipulate XPS verification using this 0.2 eV shift as an acceptance criterion, reducing the risk of phase misidentification that would compromise device performance in metallization, thermoelectric, or coating applications. [1]

Application
Selection Property
Validation Focus
Low‑resistance interconnects & contacts
Metallic conductivity (no doping needed)
Sheet resistance & temperature coefficient
Stable thermoelectric sensing (200–600°C)
Plateau‑stable thermopower
Thermoelectric voltage calibration stability
Single‑layer medical electrode coating
Single‑layer coating viability
Electrode impedance & color consistency
Phase purity QC by XPS
Unique core‑level shift
Cr 2p₃/₂ binding energy verification
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